O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Overview
Description
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate is a useful research compound. Its molecular formula is C11H15BClF4N5O and its molecular weight is 355.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical and Physical Properties
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate is a white or off-white crystalline powder, with a melting point of ≥200 °C and is soluble in DMF (0.33 M), NMP. It's known by several alternate names, including TCTU, and is commercially available. Analysis of its purity is commonly done through HPLC, and it requires storage at ≤8 °C in cool, dry conditions (Proulx & Lubell, 2013).
Synthesis of 1,3,4-Oxadiazole Derivatives
An efficient method has been developed for the synthesis of 1,3,4-oxadiazole derivatives using this compound as a coupling reagent. This methodology is advantageous due to its simplicity, mild reaction conditions, and environmental friendliness (Maghari et al., 2013).
Synthesis of Furan-2,5-dicarboxylic Acid Monoamides
The compound is utilized in the regioselective monoamidation of furan-2,5-dicarboxylic acid, showing excellent regioselectivity in favor of activated monobenzotriazoyl ester as an intermediate. This synthesis process yields high-quality monoamides with very good yields (Fischer & Fišerová, 2015).
Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids
This compound acts as an activating agent in the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, facilitating the O-acylation step. This method has been applied to synthesize a variety of 1,2,4-oxadiazoles (Poulain et al., 2001).
Mechanism of Action
Target of Action
TCTU, also known as O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate or N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate, is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it activates for peptide bond formation.
Mode of Action
TCTU acts by activating the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid. This facilitates the formation of a peptide bond, linking the two amino acids together. The activation process involves the formation of an intermediate, which is attacked by the amino group to form the peptide bond and release the TCTU moiety .
Biochemical Pathways
The action of TCTU is part of the broader biochemical pathway of protein synthesis. In this context, TCTU is used in the laboratory synthesis of peptides, which can be seen as a model for the ribosomal synthesis of proteins that occurs in cells. The formation of peptide bonds by TCTU is a key step in the creation of larger peptide chains .
Pharmacokinetics
In the context of peptide synthesis, the efficiency of tctu as a coupling reagent, its stability under various conditions, and its ease of removal from the final product are all important considerations .
Result of Action
The result of TCTU’s action is the formation of a peptide bond between two amino acids, leading to the synthesis of a peptide. This is a crucial step in the creation of proteins, which are essential for the structure and function of all living organisms .
Action Environment
The efficacy and stability of TCTU can be influenced by various environmental factors. These include the pH of the solution, the temperature, and the presence of other substances that could react with TCTU or the amino acids. Optimizing these conditions is an important part of ensuring efficient peptide synthesis .
Biochemical Analysis
Biochemical Properties
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate plays a crucial role in biochemical reactions, especially in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the activation of carboxyl groups on amino acids, making them more reactive towards nucleophilic attack by amino groups, thus forming peptide bonds .
Cellular Effects
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the efficiency of peptide synthesis, which is crucial for protein production. This compound can impact cell signaling pathways by modulating the availability of peptides and proteins that act as signaling molecules. Additionally, it can affect gene expression by influencing the synthesis of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate involves its role as a coupling reagent in peptide synthesis. It activates carboxyl groups on amino acids, facilitating their reaction with amino groups to form peptide bonds. This activation is achieved through the formation of an active ester intermediate, which is highly reactive and readily forms peptide bonds. This compound can also inhibit or activate enzymes involved in peptide synthesis, further enhancing its efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate can change over time. The stability of this compound is crucial for its effectiveness in peptide synthesis. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to this compound can enhance peptide synthesis and protein production .
Dosage Effects in Animal Models
The effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate vary with different dosages in animal models. At low doses, it effectively enhances peptide synthesis without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve optimal peptide synthesis, beyond which adverse effects become prominent .
Metabolic Pathways
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the activation of amino acids for peptide bond formation. This compound can also affect metabolic flux by modulating the availability of amino acids and other metabolites required for peptide synthesis .
Transport and Distribution
Within cells and tissues, O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within cells. This compound tends to accumulate in regions where peptide synthesis is actively occurring, such as the endoplasmic reticulum and ribosomes .
Subcellular Localization
The subcellular localization of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is primarily in compartments involved in peptide synthesis. It is often found in the endoplasmic reticulum, where it facilitates the formation of peptide bonds. Additionally, it can localize to ribosomes and other organelles involved in protein synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its activity and function .
Properties
IUPAC Name |
[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVQFJZGHBZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClF4N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647863 | |
Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330641-16-2 | |
Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 99mTc-pertechnetate (TcTU) and how is it used in thyroid scintigraphy?
A1: 99mTc-pertechnetate (TcTU) is a radiopharmaceutical used in thyroid scintigraphy. It emits gamma rays that can be detected by a gamma camera, allowing visualization of the thyroid gland and assessment of its function. TcTU is taken up by the thyroid gland similarly to iodine, but it does not get incorporated into thyroid hormones.
Q2: What is the significance of the global 99mTc-pertechnetate thyroid uptake (TcTU) value?
A: The TcTU value reflects the thyroid gland's ability to trap iodine, which is the first step in thyroid hormone synthesis. It provides a quantitative measure of thyroid function and can be used to assess the severity of thyroid disorders. []
Q3: What is the difference between TcTU and TcTUs?
A: TcTU refers to the global 99mTc-pertechnetate thyroid uptake, while TcTUs refers to the uptake under TSH suppression. TcTUs is specifically used to assess the function of autonomous thyroid tissue, which is not under the control of TSH. []
Q4: How does iodine intake affect TcTU values?
A: TcTU values are inversely correlated with iodine intake. In iodine deficiency, TcTU values tend to be higher due to increased iodine avidity by the thyroid gland. Conversely, in iodine sufficiency, TcTU values are lower. [, ]
Q5: Can TcTU be used to differentiate between different types of thyroid disorders?
A5: TcTU, in conjunction with clinical and other laboratory findings, can help differentiate between certain thyroid disorders. For example:
- Graves' disease: Typically shows high TcTU values. [, ]
- Hyperthyroid autoimmune thyroiditis (H-AIT): May show lower TcTU values compared to Graves' disease. []
- Subacute thyroiditis: Usually presents with very low TcTU values due to impaired thyroid function. [, ]
- Thyroid autonomy: TcTUs is particularly useful in diagnosing thyroid autonomy, as it helps quantify the function of autonomous tissue that is not suppressed by TSH. [, ]
Q6: What are the limitations of using TcTU in thyroid diagnosis?
A6: While TcTU is a valuable tool in thyroid diagnosis, it has limitations:
- Overlap in TcTU values: There can be an overlap in TcTU values between different thyroid disorders, making it difficult to rely solely on TcTU for a definitive diagnosis. [, ]
- Influence of iodine intake: TcTU values are influenced by iodine intake, requiring careful interpretation in the context of the patient's iodine status. [, ]
- Inability to distinguish between causes of low uptake: Low TcTU values can be seen in various conditions, such as thyroiditis and some cases of Graves' disease, making it necessary to consider other clinical and laboratory findings. []
Q7: How is TcTU used in the management of thyroid autonomy?
A7: TcTU, specifically TcTUs, plays a crucial role in managing thyroid autonomy:
- Risk stratification: TcTUs helps assess the risk of developing hyperthyroidism, particularly iodine-induced hyperthyroidism, in patients with thyroid autonomy. [, ]
- Treatment planning: TcTUs aids in determining the appropriate dose of radioactive iodine (RAI) therapy for patients with thyroid autonomy. [, ]
- Monitoring treatment response: TcTUs can be used to monitor the effectiveness of RAI therapy by assessing the reduction in the function of autonomous tissue. [, ]
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